molecular formula C18H20ClN5O2 B11285347 2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B11285347
M. Wt: 373.8 g/mol
InChI Key: WEMOYTJZLKQSLR-UHFFFAOYSA-N
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Description

2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines elements of purine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butyl, chlorophenyl, and methyl groups through various substitution reactions. Key steps often include:

    Formation of the Purine Core: This can be achieved through cyclization reactions involving suitable precursors.

    Substitution Reactions: Introduction of the butyl and chlorophenyl groups using reagents like butyl bromide and 4-chlorophenylboronic acid under palladium-catalyzed conditions.

    Final Cyclization: The final step involves cyclization to form the imidazole ring, often using acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the purine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or dealkylated compounds.

Scientific Research Applications

2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-Butyl-4-methyl-6-phenylpurino[7,8-a]imidazole-1,3-dione: Similar structure but lacks the chlorophenyl group.

    6-(4-Chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione: Similar but lacks the butyl group.

Uniqueness

2-Butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the butyl and chlorophenyl groups enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

2-butyl-6-(4-chlorophenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C18H20ClN5O2/c1-3-4-9-24-16(25)14-15(21(2)18(24)26)20-17-22(10-11-23(14)17)13-7-5-12(19)6-8-13/h5-8H,3-4,9-11H2,1-2H3

InChI Key

WEMOYTJZLKQSLR-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)Cl)N(C1=O)C

Origin of Product

United States

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